molecular formula C23H39NO2 B14626998 Ethyl 4-(tetradecylamino)benzoate CAS No. 55791-59-8

Ethyl 4-(tetradecylamino)benzoate

Cat. No.: B14626998
CAS No.: 55791-59-8
M. Wt: 361.6 g/mol
InChI Key: DGGGBDLOUZPPQJ-UHFFFAOYSA-N
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Description

Ethyl 4-(tetradecylamino)benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(tetradecylamino)benzoate typically involves the esterification of 4-(tetradecylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(tetradecylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles in polar solvents.

Major Products

    Hydrolysis: 4-(tetradecylamino)benzoic acid and ethanol.

    Reduction: 4-(tetradecylamino)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 4-(tetradecylamino)benzoate involves its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can lead to the disruption of cellular processes, making it effective as an antimicrobial agent . Additionally, its anesthetic properties are attributed to its ability to block sodium channels, preventing the transmission of nerve impulses .

Comparison with Similar Compounds

Ethyl 4-(tetradecylamino)benzoate can be compared to other benzoate esters and local anesthetics:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a range of chemical reactions, and its properties make it valuable in fields such as chemistry, biology, medicine, and industry.

Properties

CAS No.

55791-59-8

Molecular Formula

C23H39NO2

Molecular Weight

361.6 g/mol

IUPAC Name

ethyl 4-(tetradecylamino)benzoate

InChI

InChI=1S/C23H39NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(17-19-22)23(25)26-4-2/h16-19,24H,3-15,20H2,1-2H3

InChI Key

DGGGBDLOUZPPQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

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